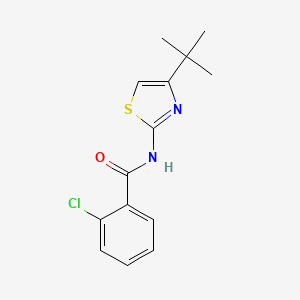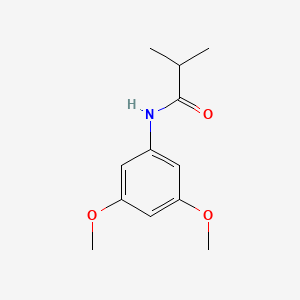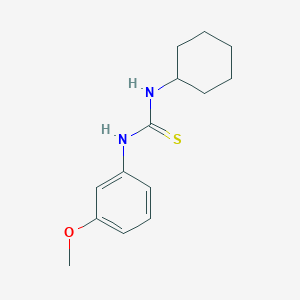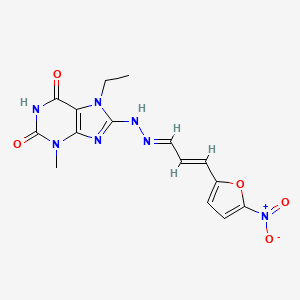![molecular formula C16H15NO2 B5779938 N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide, also known as HPPH or 3-(1'-hydroxyethyl)-3-(1'-phenylpropyl) acrylamide, is a chemical compound that has been extensively studied for its potential application in scientific research. HPPH belongs to the class of acrylamide derivatives and is known for its ability to bind to proteins, particularly those involved in cellular signaling pathways.
作用機序
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the binding of the compound to specific amino acid residues on the surface of target proteins. This binding can lead to a variety of effects, including changes in protein conformation, alterations in protein-protein interactions, and modulation of enzymatic activity. The precise mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is still being studied, but it is thought to involve both covalent and non-covalent interactions with target proteins.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can inhibit the activity of a variety of kinases, including protein kinase C and mitogen-activated protein kinase. In vivo studies have shown that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can modulate the activity of G protein-coupled receptors and affect cellular signaling pathways involved in inflammation and pain.
実験室実験の利点と制限
One of the main advantages of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its ability to bind to a variety of proteins involved in cellular signaling pathways. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its potential toxicity. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a reactive compound and can form adducts with cellular proteins, potentially leading to cellular damage. Careful dosing and handling is required to minimize the potential for toxicity.
将来の方向性
There are a number of future directions for research on N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide derivatives with improved selectivity and reduced toxicity. Another area of interest is the application of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in the study of protein-protein interactions involved in disease pathways, such as cancer and neurodegenerative disorders. Additionally, the use of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in combination with other compounds, such as small molecule inhibitors, may lead to new insights into cellular signaling pathways and potential therapeutic targets.
合成法
The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the reaction of 2-(hydroxymethyl)phenylacetic acid with phenylacryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a relatively simple and straightforward process, making it an attractive compound for scientific research.
科学的研究の応用
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential application in scientific research. One of the most promising applications of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is in the field of protein-protein interactions. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to bind to a variety of proteins involved in cellular signaling pathways, including kinases, phosphatases, and G protein-coupled receptors. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins.
特性
IUPAC Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-12-14-8-4-5-9-15(14)17-16(19)11-10-13-6-2-1-3-7-13/h1-11,18H,12H2,(H,17,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGRFILFPWHCPA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)




![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)


![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)